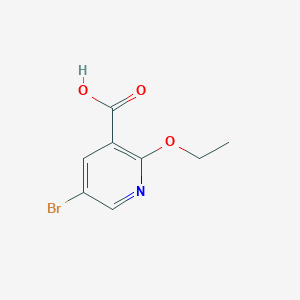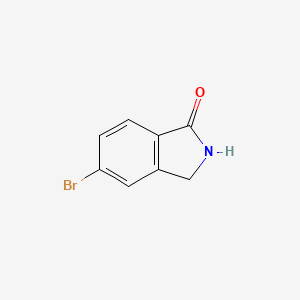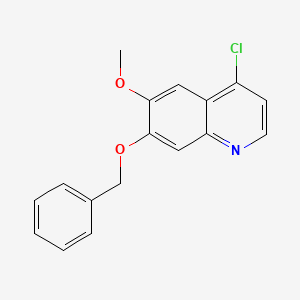
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Übersicht
Beschreibung
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a useful research compound. Its molecular formula is C12H17BClNO2 and its molecular weight is 253.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Synthesis and Crystallography : This compound and its derivatives have been synthesized and characterized using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations were performed to compare with X-ray diffraction results, showing consistency between the molecular structures optimized by DFT and the crystal structures determined by X-ray single crystal diffraction (Wu et al., 2021).
- Molecular Structure and DFT Study : Detailed molecular structure analysis has been conducted using density functional theory (DFT), revealing the physicochemical properties of the compounds (Huang et al., 2021).
Applications in Sensing and Detection
- Fluorescence Probes for Hydrogen Peroxide Detection : Derivatives of this compound have been used to synthesize boronate ester fluorescence probes for detecting hydrogen peroxide, with some showing an “Off–On” fluorescence response (Lampard et al., 2018).
- Deboration Reaction in Explosive Detection : A study introduced functional groups to boron esters, enhancing their sensing performance to hydrogen peroxide vapor, a key compound in peroxide-based explosives (Fu et al., 2016).
Energy and Material Science
- Electrolyte Additives in Batteries : Boron-based compounds, including derivatives of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been examined as electrolyte additives for fluoride shuttle batteries, enhancing performance due to their fluoride affinity (Kucuk et al., 2020).
- Hole Transporting Materials for Solar Cells : Arylamine derivatives linked with this compound have been used as hole transporting materials in stable perovskite solar cells, showing better thermal stability and comparable power conversion efficiency to traditional materials (Liu et al., 2016).
Medical and Biological Applications
- Anticancer Properties : Iminophosphineplatinum(II) complexes containing boronate esters derived from this compound have been examined for their cytotoxic properties against glioma cell lines (St-Coeur et al., 2017).
Wirkmechanismus
Target of Action
Boronic acids and their derivatives, such as this compound, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
The compound is often used as a reagent in the formation of carbon-boron bonds, a key step in Suzuki-Miyaura cross-coupling reactions . It interacts with its targets (usually organic substrates in a chemical reaction) by forming boronate complexes, which are then involved in subsequent reaction steps .
Biochemical Pathways
In synthetic chemistry, it’s commonly used in the formation of biaryl compounds via suzuki-miyaura cross-coupling reactions . These biaryl compounds are prevalent in various biochemical pathways and play crucial roles in many biological systems.
Pharmacokinetics
They are typically metabolized via enzymatic and non-enzymatic processes, and excreted in both unchanged and metabolized forms .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts and aryl halides to facilitate the formation of biaryl compounds. Additionally, it can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of these reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cellular context. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate the activity of kinases, leading to alterations in gene expression and cellular metabolism . Furthermore, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with palladium catalysts, where it forms a complex that facilitates the transfer of boron atoms to organic substrates . This interaction is crucial for the success of Suzuki-Miyaura coupling reactions. Additionally, the compound can bind to specific proteins and enzymes, leading to their inhibition or activation. These binding interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
Eigenschaften
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJZHGCVSYBPIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590349 | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073371-77-3 | |
| Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1289293.png)
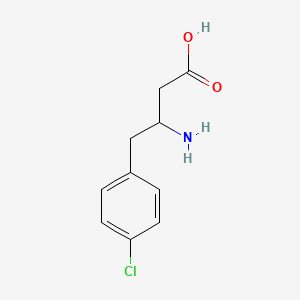
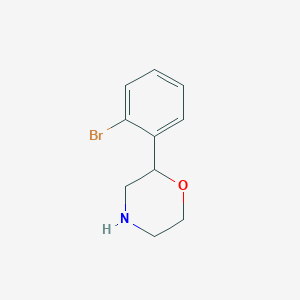



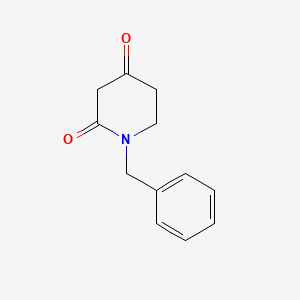
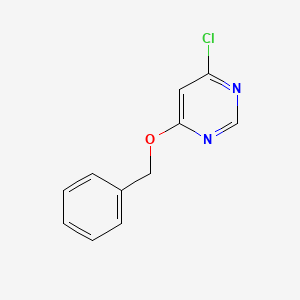
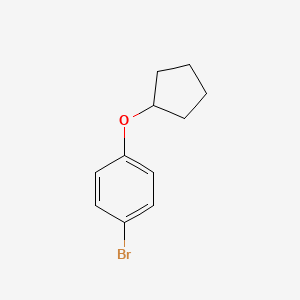
![6-Bromofuro[3,2-b]pyridine](/img/structure/B1289315.png)
